1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone
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Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Biological Activity
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone is a novel synthetic molecule exhibiting potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N6O2
- Molecular Weight : 394.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing the triazole ring demonstrate significant antimicrobial properties. A study on similar triazolo derivatives showed effective inhibition against various bacteria and fungi, suggesting that this compound may exhibit comparable activity due to its structural similarities.
2. Anticancer Properties
Preliminary studies have suggested that triazolo derivatives can inhibit cancer cell proliferation. For instance:
- Case Study : A derivative with a similar structure was tested against human cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated IC50 values in the micromolar range, indicating potent anticancer effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazolo Derivative | MCF-7 | 12.5 |
1-(4-Triazolo) | A549 | 15.0 |
3. Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuroactive properties. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects:
- Mechanism : These effects are often mediated through serotonin receptor modulation.
4. Enzyme Inhibition
Enzyme inhibition studies indicate that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways:
- Example : Dipeptidyl peptidase IV (DPP-IV) inhibitors are noted for their role in glucose metabolism regulation, which is critical for diabetes management.
Research Findings
Recent investigations into the biological activities of triazolo derivatives have yielded promising results:
Antioxidant Activity
A study demonstrated that related compounds exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-23(16-33-20-8-6-19(7-9-20)24(32)18-4-2-1-3-5-18)29-14-12-28(13-15-29)22-11-10-21-26-25-17-30(21)27-22/h1-11,17H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGRNDOFMMJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.